N-(4-fluorophenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
N-(4-fluorophenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a triazole-based acetamide derivative characterized by a 4-fluorophenyl group at the acetamide nitrogen and a 1,2,4-triazole ring substituted with a 4-methylphenyl group at position 4 and a pyridin-4-yl group at position 3. The sulfanyl (-S-) linker bridges the triazole and acetamide moieties, contributing to its structural rigidity and electronic properties.
Properties
Molecular Formula |
C22H18FN5OS |
|---|---|
Molecular Weight |
419.5 g/mol |
IUPAC Name |
N-(4-fluorophenyl)-2-[[4-(4-methylphenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C22H18FN5OS/c1-15-2-8-19(9-3-15)28-21(16-10-12-24-13-11-16)26-27-22(28)30-14-20(29)25-18-6-4-17(23)5-7-18/h2-13H,14H2,1H3,(H,25,29) |
InChI Key |
RYFDJPNGIQCFKA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC=C(C=C3)F)C4=CC=NC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the triazole ring, followed by the introduction of the sulfanyl group and subsequent acylation to form the final product. Common reagents used in these reactions include triazole precursors, sulfur sources, and acylating agents. Reaction conditions may vary, but they generally involve controlled temperatures and the use of catalysts to enhance reaction efficiency.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to verify the compound’s purity and consistency.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, controlled temperatures, and sometimes the use of catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, N-(4-fluorophenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and protein binding. Its structural features make it suitable for investigating biological pathways and mechanisms.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Research is ongoing to explore its efficacy in treating various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials and as a catalyst in chemical processes. Its stability and reactivity make it a valuable component in various industrial applications.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and influencing biological pathways. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Analogs
*Molecular weights calculated from molecular formulas where explicit data were unavailable.
Antimicrobial Activity
Derivatives with electron-withdrawing substituents (e.g., -F, -Cl) at the phenyl ring exhibit superior antimicrobial activity. For example, analogs bearing 3,4-difluorophenyl or 3-chloro-4-fluorophenyl groups showed MIC values of 8–16 µg/mL against E. coli and S. aureus, outperforming methoxy-substituted analogs (MIC > 64 µg/mL) . Pyridin-4-yl at position 5 of the triazole ring further enhances activity compared to pyridin-2-yl or thiophen-2-yl, likely due to improved π-π stacking with bacterial enzymes .
Anti-inflammatory and Anti-exudative Activity
Compounds with 4-fluorophenyl or 4-methylphenyl groups demonstrated 70–85% inhibition of protein denaturation (vs. 82% for diclofenac sodium at 8 mg/kg), suggesting COX-2 or TNF-α pathway modulation . Anti-exudative activity in rat models correlated with the presence of furan-2-yl or pyridin-4-yl groups, reducing edema by 40–60% at 10 mg/kg doses .
Antiproliferative Activity
Hydroxyacetamide derivatives with extended conjugation (e.g., imidazol-5-one or chromen-4-one moieties) exhibited IC₅₀ values of 2–10 µM against HeLa and MCF-7 cell lines, though data for the target compound remain unexplored .
Q & A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
